
(S)-2-(2,4-Dichlorophenyl)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(2,4-Dichlorophenyl)pyrrolidine hydrochloride is a chiral compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a pyrrolidine ring substituted with a 2,4-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2,4-Dichlorophenyl)pyrrolidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-pyrrolidine and 2,4-dichlorobenzaldehyde.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as an acid or base, to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent, such as sodium borohydride or lithium aluminum hydride, to yield the desired (S)-2-(2,4-Dichlorophenyl)pyrrolidine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Automated Reactors: Use of automated reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: Purification of the product through crystallization, filtration, and drying to obtain the hydrochloride salt in its pure form.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2,4-Dichlorophenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(S)-2-(2,4-Dichlorophenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-(2,4-Dichlorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors in biological systems, leading to modulation of receptor activity.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways, resulting in altered cellular functions.
Signal Transduction: Modulation of signal transduction pathways, affecting cellular responses and gene expression.
Comparison with Similar Compounds
(S)-2-(2,4-Dichlorophenyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:
®-2-(2,4-Dichlorophenyl)pyrrolidine hydrochloride: The enantiomer of the compound, which may exhibit different biological activities and properties.
2-(2,4-Dichlorophenyl)pyrrolidine: The non-chiral version of the compound, lacking the specific stereochemistry.
Other Pyrrolidine Derivatives: Compounds with similar pyrrolidine structures but different substituents on the phenyl ring, which may have varying chemical and biological properties.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the 2,4-dichlorophenyl group, which contribute to its distinct chemical and biological activities.
Properties
Molecular Formula |
C10H12Cl3N |
|---|---|
Molecular Weight |
252.6 g/mol |
IUPAC Name |
(2S)-2-(2,4-dichlorophenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C10H11Cl2N.ClH/c11-7-3-4-8(9(12)6-7)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H/t10-;/m0./s1 |
InChI Key |
SPCKLBJTTIPULD-PPHPATTJSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=C(C=C(C=C2)Cl)Cl.Cl |
Canonical SMILES |
C1CC(NC1)C2=C(C=C(C=C2)Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B15200783.png)
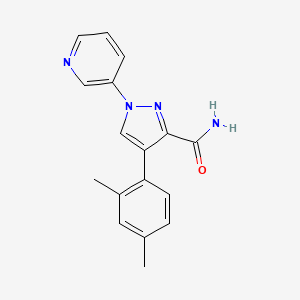
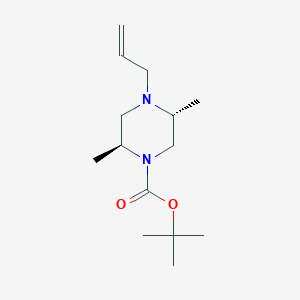

![5-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B15200826.png)
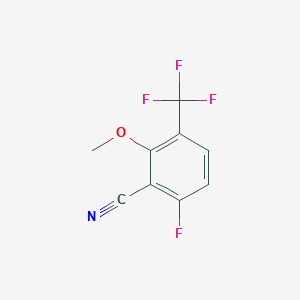
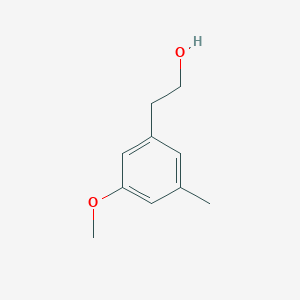
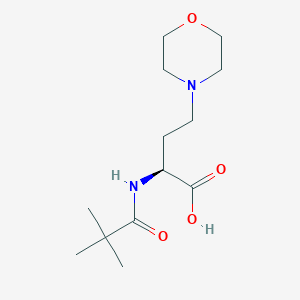




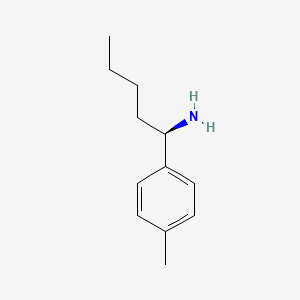
![3,3-Dimethyl-1-{4-[4-(Trifluoromethyl)-2-Pyridinyl]-1-Piperazinyl}-1-Butanone](/img/structure/B15200874.png)
